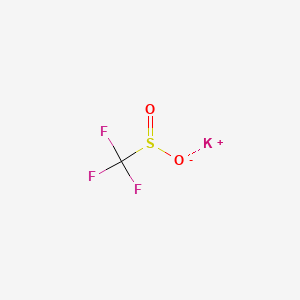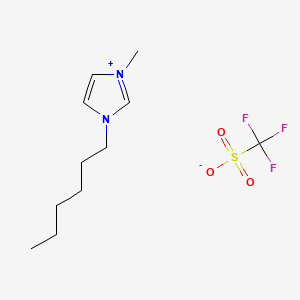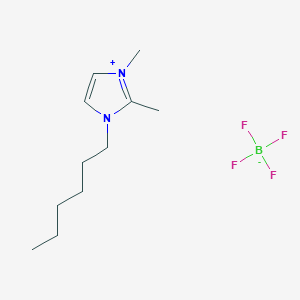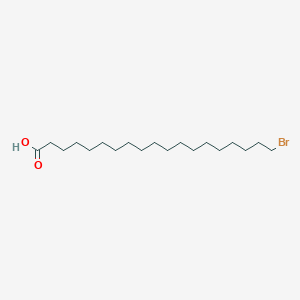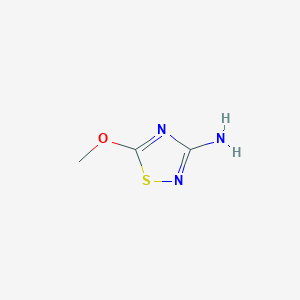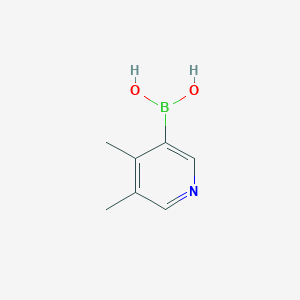
Acide 4,5-diméthylpyridine-3-boronique
Vue d'ensemble
Description
4,5-Dimethylpyridine-3-boronic acid (DMPA) is an organic compound used in a variety of applications in the scientific research field. It is a boronic acid, a type of organic compound that contains a boron atom bound to two oxygen atoms, and is a useful reagent in organic synthesis. DMPA is a versatile compound that can be used in various reactions, such as the synthesis of amines, esters, and alcohols, and as a catalyst for the Suzuki-Miyaura cross-coupling reaction. It is also used in the synthesis of glycosides, nucleosides, and other compounds. DMPA has a variety of applications in the fields of biochemistry, pharmacology, and medical research.
Applications De Recherche Scientifique
Applications de détection
Les acides boroniques, y compris l'acide 4,5-diméthylpyridine-3-boronique, peuvent interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui les rend utiles dans diverses applications de détection . Ces applications peuvent être des dosages homogènes ou une détection hétérogène .
Étiquetage biologique
L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines, y compris l'étiquetage biologique . Cela pourrait potentiellement être un domaine d'application pour l'this compound.
Manipulation et modification des protéines
Les acides boroniques ont montré une croissance dans l'interaction avec les protéines, leur manipulation et l'étiquetage cellulaire . Cela suggère que l'this compound pourrait potentiellement être utilisé dans la recherche liée aux protéines.
Technologies de séparation
Les acides boroniques ont été utilisés dans les technologies de séparation . Compte tenu des propriétés de l'this compound, il pourrait potentiellement être utilisé dans des applications similaires.
Développement de produits thérapeutiques
Les acides boroniques ont été utilisés dans le développement de produits thérapeutiques . Il est possible que l'this compound puisse avoir des applications dans ce domaine.
Synthèse de dérivés d'acide borinique
La synthèse des acides boriniques implique souvent l'addition de réactifs organométalliques aux boranes ou la réaction de triarylboranes avec un ligand . Compte tenu de sa structure, l'this compound pourrait potentiellement être utilisé dans la synthèse de dérivés d'acide borinique.
Safety and Hazards
Avoid dust formation, breathing mist, gas, or vapors. Use personal protective equipment and ensure adequate ventilation. Keep away from ignition sources .
Future Directions
- Research on 4,5-DMIPA (4,5-Dimethylpyridine-3-boronic acid) could explore its applications in catalysis, materials science, and medicinal chemistry.
Mécanisme D'action
Target of Action
The primary target of 4,5-Dimethylpyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4,5-Dimethylpyridine-3-boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 4,5-Dimethylpyridine-3-boronic acid is the Suzuki–Miyaura coupling pathway This pathway involves the formation of carbon–carbon bonds, which are crucial in many biological processes
Pharmacokinetics
The pharmacokinetics of 4,5-Dimethylpyridine-3-boronic acid It’s known that the compound has a molecular weight of 15097 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 4,5-Dimethylpyridine-3-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, contributing to diverse molecular and cellular effects.
Action Environment
The action of 4,5-Dimethylpyridine-3-boronic acid can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . .
Analyse Biochimique
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing cis-diols, such as carbohydrates and glycoproteins . This property makes them useful in the development of enzyme inhibitors and sensors .
Cellular Effects
Boronic acids are known to influence cell function through their interactions with various biomolecules .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
(4,5-dimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-9-4-7(6(5)2)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAUYJWRTPXNNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC(=C1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376728 | |
| Record name | 4,5-Dimethylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001907-71-6 | |
| Record name | B-(4,5-Dimethyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





